molecular formula C6H15NO3 B3056260 Triethoxyamine CAS No. 69914-53-0

Triethoxyamine

Cat. No.: B3056260
CAS No.: 69914-53-0
M. Wt: 149.19 g/mol
InChI Key: NSSIZMPQSZKECB-UHFFFAOYSA-N
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Description

Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Triethylamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic) .

Safety and Hazards

Triethylamine is highly flammable and its containers may explode when heated . It causes severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation .

Future Directions

Recent research has focused on the role of trimethylamine N-oxide (TMAO), a metabolite of triethylamine, in various diseases. Elevated serum levels of TMAO have been associated with increased risk of cardiovascular disease . Future research could focus on the deleterious and beneficial molecular effects of TMAO in metabolic disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:

NH3+3C2H5OHN(C2H5)3+3H2O\text{NH}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{N}(\text{C}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} NH3​+3C2​H5​OH→N(C2​H5​)3​+3H2​O

This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.

    Salt Formation: Various organic and inorganic acids are used to form salts.

Major Products:

    Oxidation: this compound oxide.

    Alkylation: Quaternary ammonium compounds.

    Salt Formation: Water-soluble salts.

Comparison with Similar Compounds

Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.

Properties

IUPAC Name

(diethoxyamino)oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSIZMPQSZKECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560750
Record name Triethoxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69914-53-0
Record name Triethoxyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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